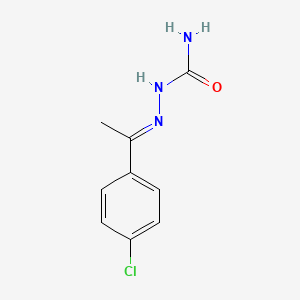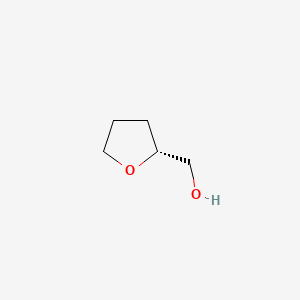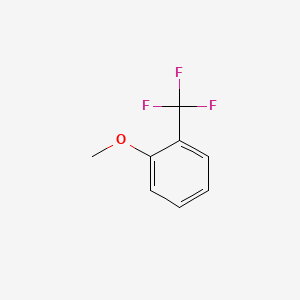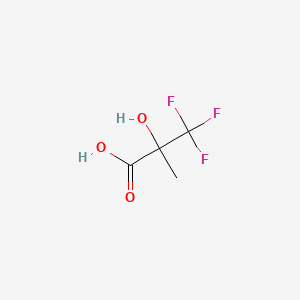
4'-Chloroacetophenone semicarbazone
Descripción general
Descripción
4’-Chloroacetophenone is a substituted acetophenone . It is a useful building block in organic chemistry . Semicarbazones are urea derivatives and have recently been the subject of a great number of studies . They have versatile biological activities, making their study interesting .
Synthesis Analysis
Semicarbazones of acetophenone and p-chloroacetophenone were prepared by reacting formaldehyde with various secondary amines . In another study, 2-(aryl or alkyl)-N-phenylhydrazine-1-carboxamides were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH .Molecular Structure Analysis
The molecular formula of 4’-Chloroacetophenone is C8H7ClO . The structure of the product was confirmed using an elemental analyzer, UV–Vis, NMR, and ATR-FTIR .Chemical Reactions Analysis
Semicarbazones behave as chelating ligands due to their N and O atoms and electron delocalization along the semicarbazone moiety . Various semicarbazone complexes have been synthesized that exhibit biological activities .Physical And Chemical Properties Analysis
4’-Chloroacetophenone is slightly soluble in water . It has a boiling point of 472° to 473°F (244° to 245°C) and a melting point of 136° to 138°F (58° to 59°C) .Aplicaciones Científicas De Investigación
Anticonvulsant Evaluation
Several semicarbazones of acetophenone and p-chloroacetophenone Mannich bases, including 4'-Chloroacetophenone semicarbazone, have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested using methods such as maximal electroshock (MES) and subcutaneous metrazole (ScMet) and found to exhibit significant anticonvulsant activity. Some derivatives have shown excellent efficacy in MES, ScSty, and ScMet tests, alongside potent antidepressant effects without sedative-hypnotic potentiation (A. Raja et al., 2007).
Nanocrystalline Copper Oxide Synthesis
Semicarbazone derivatives of 2-4, dihydroxy acetophenone have been synthesized and employed as a chelating agent to form a complex with Copper, resulting in Copper (II) semicarbazone derivatives. These complexes were used as precursors for synthesizing nano crystalline Copper oxide, confirming the utility of semicarbazone derivatives in nanomaterial synthesis (P. Rana et al., 2021).
Organic Nonlinear Optical Crystals
Semicarbazone of acetophenone, a compound related to this compound, has been identified as a potential material for photonic and optoelectronic applications. It has been grown as a crystal by the slow evaporation technique and characterized using various methods, highlighting its suitability for use in nonlinear optical (NLO) applications (N. Vijayan et al., 2001).
Magnetic Susceptibility Studies
The magnetic susceptibilities of organic semiconductors, including semicarbazones of acetophenone and its derivatives, have been studied. These studies have provided insights into the magnetic properties of these compounds, which could be valuable in understanding their potential use in semiconductor technology (H. Mikhail & J. Elías, 1968).
Synthesis of Poly(2-hydroxy-4-methacryloxyacetophenone-semicarbazone)
The synthesis and characterization of poly(2-hydroxy-4-methacryloxyacetophenone-semicarbazone) and its metal complexes were conducted. This research highlights the potential of semicarbazone derivatives in the creation of novel polymeric materials with potential applications in various fields, including materials science (S. Thamizharasi et al., 1998).
Mecanismo De Acción
Target of Action
Semicarbazones, in general, are known to interact with various enzymes and receptors in the body . For instance, some chloro-substituted semicarbazones have been found to inhibit cathepsin B, an enzyme involved in protein degradation .
Mode of Action
Semicarbazones, including 4’-Chloroacetophenone semicarbazone, are derivatives of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They interact with their targets through the terminal -NH2 group of semicarbazide, which behaves very similarly to primary amines
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, thereby affecting the associated metabolic pathways .
Result of Action
Some semicarbazones have been found to exhibit anticonvulsant activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Chloroacetophenone semicarbazone. For instance, the compound’s stability and reusability can be improved by immobilizing the active cells in a material like Ca-alginate coated with chitosan . This can enhance the compound’s thermal stability, pH stability, solvent tolerance, and storability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4’-Chloroacetophenone semicarbazone plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with lysosomal cysteine protease, cathepsin B, which is an enzyme involved in protein degradation within the lysosome . The interaction between 4’-Chloroacetophenone semicarbazone and cathepsin B results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular processes that rely on protein degradation.
Cellular Effects
The effects of 4’-Chloroacetophenone semicarbazone on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cathepsin B by 4’-Chloroacetophenone semicarbazone can lead to altered lysosomal function, which in turn affects autophagy and other cellular degradation pathways . Additionally, the compound’s potential anticonvulsant properties suggest that it may impact neuronal cells by modulating neurotransmitter release and synaptic function.
Molecular Mechanism
The molecular mechanism of action of 4’-Chloroacetophenone semicarbazone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of cathepsin B, inhibiting its proteolytic activity . This inhibition can lead to the accumulation of undegraded proteins within the lysosome, triggering cellular stress responses and potentially altering gene expression patterns related to protein degradation and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Chloroacetophenone semicarbazone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Chloroacetophenone semicarbazone remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of cathepsin B activity, leading to prolonged effects on cellular processes such as autophagy and protein degradation.
Dosage Effects in Animal Models
The effects of 4’-Chloroacetophenone semicarbazone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4’-Chloroacetophenone semicarbazone is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter metabolite levels within the cell. The interaction of 4’-Chloroacetophenone semicarbazone with metabolic enzymes can also affect the overall metabolic profile of the cell, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 4’-Chloroacetophenone semicarbazone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4’-Chloroacetophenone semicarbazone within tissues can vary, with higher concentrations observed in organs such as the liver and brain.
Subcellular Localization
The subcellular localization of 4’-Chloroacetophenone semicarbazone is an important factor in its activity and function. The compound has been found to localize within the lysosome, where it exerts its inhibitory effects on cathepsin B . Targeting signals or post-translational modifications may direct 4’-Chloroacetophenone semicarbazone to specific compartments or organelles within the cell. The localization of the compound within the lysosome is crucial for its role in modulating lysosomal function and protein degradation pathways.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-Chloroacetophenone semicarbazone can be achieved through the reaction of 4-Chloroacetophenone with semicarbazide hydrochloride in the presence of a base.", "Starting Materials": [ "4-Chloroacetophenone", "Semicarbazide hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 4-Chloroacetophenone and semicarbazide hydrochloride in a solvent.", "Add a base to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with cold solvent.", "Dry the product under vacuum to obtain 4-Chloroacetophenone semicarbazone." ] } | |
| 7575-74-8 | |
Fórmula molecular |
C9H10ClN3O |
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
[(Z)-1-(4-chlorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |
Clave InChI |
NRVQPAZCFBJKNE-SDQBBNPISA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)Cl |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
| 7575-74-8 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024374.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B3024376.png)
![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)


![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B3024381.png)



